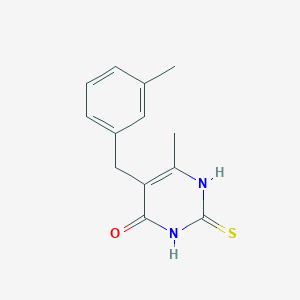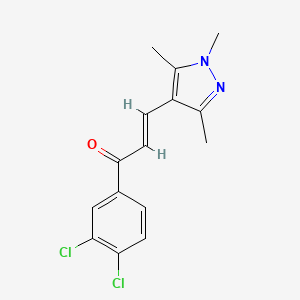
2-mercapto-6-methyl-5-(3-methylbenzyl)-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidinol derivatives, including compounds like "2-mercapto-6-methyl-5-(3-methylbenzyl)-4-pyrimidinol," are of significant interest due to their diverse biological activities and potential as therapeutic agents. These compounds are part of a broader class of heterocyclic compounds that exhibit a wide range of pharmacological properties.
Synthesis Analysis
The synthesis of pyrimidinol derivatives typically involves the cyclization of thienylthioureas in acidic mediums or the reaction of amino-thiouracil with various aldehydes and ketones. These methods provide a versatile approach to introducing different substituents on the pyrimidine ring, which can significantly affect the compound's properties and activities (Devani et al., 1976).
Molecular Structure Analysis
The molecular structure of pyrimidinol derivatives is characterized by a pyrimidine ring with various substituents, which can include mercapto, methyl, and benzyl groups. These structural features are crucial for the compound's interaction with biological targets. Structural analyses, such as X-ray diffraction and NMR spectroscopy, are essential tools for confirming the geometry and substituent positions on the pyrimidine ring.
Chemical Reactions and Properties
Pyrimidinol derivatives undergo various chemical reactions, including alkylation, acylation, and cyclization, allowing for the synthesis of a wide array of compounds with diverse biological activities. Their chemical reactivity is influenced by the electron-rich nature of the pyrimidine ring and the presence of functional groups such as mercapto (-SH) and methyl (-CH3) (Miszke et al., 2008).
Aplicaciones Científicas De Investigación
Sensor Development and Logic Gate Applications
A study by Yadav and Singh (2018) described the design and characterization of derivatives including 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol (L1) for the selective recognition of aluminum ions. This derivative showed an "OFF-ON type" mode in the presence of Al3+ ions and was recommended for selective detection with a high sensitivity and detection limit. Additionally, it was utilized for bacterial cell imaging and logic gate applications, demonstrating the versatility of 2-mercapto-6-methyl-5-(3-methylbenzyl)-4-pyrimidinol derivatives in sensor technology (Yadav & Singh, 2018).
Synthesis of Novel Compounds
Gomha (2009) reported a facile one-pot synthesis of tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones from 2-mercapto derivatives. This synthesis pathway offers a novel route to complex pyrimidinone structures with potential for further functionalization and exploration in various scientific applications (Gomha, 2009).
Antimicrobial and Anti-inflammatory Agents
Alagarsamy et al. (2007) synthesized a new series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. The compounds exhibited significant activity, highlighting the potential of 2-mercapto derivatives in developing new pharmacological agents (Alagarsamy et al., 2007).
Propiedades
IUPAC Name |
6-methyl-5-[(3-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8-4-3-5-10(6-8)7-11-9(2)14-13(17)15-12(11)16/h3-6H,7H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEWEXFTMQZECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(NC(=S)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5-[(3-methylphenyl)methyl]-2-sulfanylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4630839.png)
![N-cyclohexyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4630845.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4630853.png)
![N-(sec-butyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630860.png)
![7-(difluoromethyl)-N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630865.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4630868.png)
![methyl 2-[({2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4630876.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4630887.png)
![N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-furamide](/img/structure/B4630890.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4630908.png)

![ethyl 5-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B4630923.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(5-ethyl-2-thienyl)acrylonitrile](/img/structure/B4630931.png)
![N~1~-(4-butylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4630934.png)